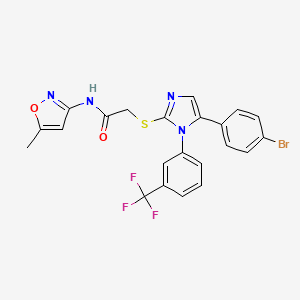

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Descripción

This compound features a central 1H-imidazole core substituted at the 2-position with a thioether-linked acetamide group. The imidazole ring is further functionalized with a 4-bromophenyl group at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position. The bromophenyl and trifluoromethylphenyl substituents introduce halogenated and electron-withdrawing characteristics, which may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrF3N4O2S/c1-13-9-19(29-32-13)28-20(31)12-33-21-27-11-18(14-5-7-16(23)8-6-14)30(21)17-4-2-3-15(10-17)22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYRQHGDWZXAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and an isoxazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects based on recent studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against multiple bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus, with an IC50 value ranging from 0.10 to 0.24 μM, indicating strong antibacterial potential compared to existing antibiotics .

Table 1: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | 0.10 - 0.24 |

| Escherichia coli | 32 μg/mL | 0.15 - 0.30 |

| Candida albicans | 32 μg/mL | Not reported |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of the thiazole and imidazole rings in its structure is believed to enhance its interaction with cellular targets involved in cancer proliferation .

Table 2: Anticancer Activity Results

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <15 |

| Breast cancer MCF-7 | <20 |

The biological activity of the compound is attributed to multiple mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of FabK, a crucial enzyme in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .

- Cellular Interaction : Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, facilitating apoptosis in cancer cells .

Case Studies

- Study on Antibacterial Properties : A recent investigation demonstrated that compounds similar to the target molecule significantly inhibited bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics .

- Anticancer Research : Another study reported that derivatives of imidazole compounds showed enhanced anticancer activity by inducing apoptosis through mitochondrial pathways . The target compound was shown to have similar mechanisms, enhancing its therapeutic potential.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Heterocyclic Termini: The target compound’s 5-methylisoxazol-3-yl group distinguishes it from thiazole/thiadiazole-terminated analogs (e.g., ). Isoxazoles are less polar than thiazoles due to oxygen vs.

Halogenation Patterns: The 4-bromophenyl group is common across multiple compounds (target, 9c, ), suggesting a role in halogen bonding or steric effects. The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to chloro or methoxy substituents .

Molecular Weight: The target compound’s higher molecular weight (~583.3 vs. 411.5–545.4) reflects the trifluoromethyl and isoxazole groups, which may influence pharmacokinetic properties like absorption and distribution.

Métodos De Preparación

Solvent and Temperature Effects

- Imidazole Cyclization : Polar solvents like DMF enhance reaction rates by stabilizing transition states, while temperatures >80°C are critical for overcoming kinetic barriers.

- Thioether Formation : Anhydrous THF minimizes side reactions (e.g., hydrolysis), and low temperatures (0–5°C) prevent over-alkylation.

Catalytic Hydrogenation

Pd/C (10 wt%) in methanol under 50 psi H₂ at 25°C reduces nitro groups to amines with >95% conversion.

Data Tables

Table 1: Key Reaction Conditions and Yields

Table 2: Characterization Data

| Property | Method | Value |

|---|---|---|

| Melting Point | DSC | 158–160°C |

| Molecular Formula | HRMS | C₂₃H₁₇BrF₃N₅O₂S |

| Purity | HPLC | >99% |

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves three key steps:

- Imidazole core formation : React 4-bromobenzaldehyde derivatives with substituted amines under cyclocondensation conditions (e.g., acetic acid reflux) to form the imidazole ring .

- Thioether linkage : Introduce the thiol group via nucleophilic substitution using potassium carbonate in DMF, ensuring stoichiometric control (1:1.2 molar ratio of imidazole to thiol precursor) .

- Acetamide acylation : React the thioether intermediate with 5-methylisoxazol-3-amine using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane under nitrogen . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are used to confirm its structure?

- NMR : H and C NMR verify substituent positions and connectivity. For example, the imidazole C2-thioether proton appears as a singlet near δ 4.2–4.5 ppm .

- FT-IR : Confirm thioether (C-S stretch ~650 cm) and acetamide (N-H bend ~1550 cm) groups .

- LCMS : Validate molecular weight (e.g., [M+H] peak matching calculated mass) and assess purity (>95%) .

Q. What initial biological assays are recommended for this compound?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test α-glucosidase or cyclooxygenase (COX) activity using fluorometric or spectrophotometric methods (IC determination) .

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can low yields in the thioether formation step be addressed?

Optimize reaction parameters through Design of Experiments (DoE) :

- Solvent selection : Replace DMF with DMSO to enhance nucleophilicity .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics .

- Temperature control : Use flow chemistry for precise thermal management (e.g., 60°C ± 2°C) to minimize side reactions . Monitor intermediates via TLC and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in reported biological activities?

Contradictions (e.g., variable antimicrobial efficacy) may arise from:

- Purity variance : Re-characterize batches via HPLC (C18 column, acetonitrile/water gradient) .

- Assay conditions : Standardize inoculum size (e.g., 1×10 CFU/mL) and incubation time (24h) across labs .

- Structural analogs : Compare with bromophenyl-/trifluoromethyl-substituted analogs to isolate substituent effects .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to COX-2 or α-glucosidase (PDB IDs: 5KIR, 2QMJ). Focus on halogen bonds (Br, CF) and π-π stacking with aromatic residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2 Å) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.